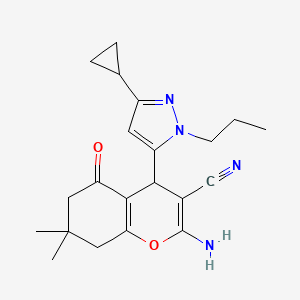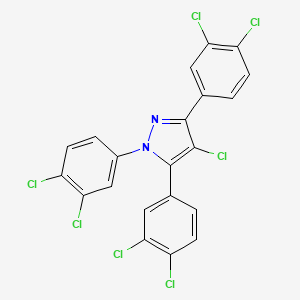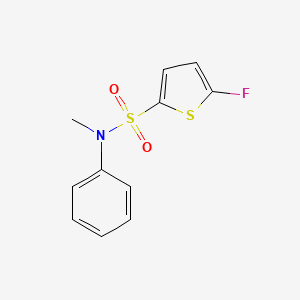![molecular formula C11H10BrFN4OS B14925959 2-(4-Bromo-3-methyl-1H-pyrazol-1-YL)-N'~1~-[(5-fluoro-2-thienyl)methylene]acetohydrazide](/img/structure/B14925959.png)
2-(4-Bromo-3-methyl-1H-pyrazol-1-YL)-N'~1~-[(5-fluoro-2-thienyl)methylene]acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Bromo-3-methyl-1H-pyrazol-1-YL)-N’~1~-[(5-fluoro-2-thienyl)methylene]acetohydrazide is a complex organic compound that features a pyrazole ring substituted with a bromine and a methyl group, and an acetohydrazide moiety linked to a thienyl ring substituted with a fluorine atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-3-methyl-1H-pyrazol-1-YL)-N’~1~-[(5-fluoro-2-thienyl)methylene]acetohydrazide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of hydrazines with 1,3-diketones or their equivalents.
Substitution Reactions: The bromine and methyl groups are introduced through electrophilic substitution reactions on the pyrazole ring.
Formation of the Acetohydrazide Moiety: This involves the reaction of hydrazine derivatives with acetic anhydride or acetyl chloride.
Linking the Thienyl Ring: The final step involves the condensation of the acetohydrazide with a thienyl aldehyde derivative under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Bromo-3-methyl-1H-pyrazol-1-YL)-N’~1~-[(5-fluoro-2-thienyl)methylene]acetohydrazide can undergo various chemical reactions:
Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Substitution: The bromine and fluorine atoms can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Amines, alcohols.
Substitution Products: Various substituted pyrazoles and thienyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-(4-Bromo-3-methyl-1H-pyrazol-1-YL)-N’~1~-[(5-fluoro-2-thienyl)methylene]acetohydrazide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs with potential antibacterial, antifungal, and anticancer activities.
Materials Science: The compound can be used in the synthesis of novel materials with unique electronic and optical properties.
Biological Research: It can serve as a probe for studying various biological processes and pathways.
Wirkmechanismus
The mechanism of action of 2-(4-Bromo-3-methyl-1H-pyrazol-1-YL)-N’~1~-[(5-fluoro-2-thienyl)methylene]acetohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects . The exact pathways involved depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Bromo-1H-pyrazole
- 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid
- 5-Fluoro-2-thiophenecarboxaldehyde
Uniqueness
2-(4-Bromo-3-methyl-1H-pyrazol-1-YL)-N’~1~-[(5-fluoro-2-thienyl)methylene]acetohydrazide is unique due to its specific combination of functional groups and the resulting chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C11H10BrFN4OS |
|---|---|
Molekulargewicht |
345.19 g/mol |
IUPAC-Name |
2-(4-bromo-3-methylpyrazol-1-yl)-N-[(E)-(5-fluorothiophen-2-yl)methylideneamino]acetamide |
InChI |
InChI=1S/C11H10BrFN4OS/c1-7-9(12)5-17(16-7)6-11(18)15-14-4-8-2-3-10(13)19-8/h2-5H,6H2,1H3,(H,15,18)/b14-4+ |
InChI-Schlüssel |
IBRVNUQSODTGJI-LNKIKWGQSA-N |
Isomerische SMILES |
CC1=NN(C=C1Br)CC(=O)N/N=C/C2=CC=C(S2)F |
Kanonische SMILES |
CC1=NN(C=C1Br)CC(=O)NN=CC2=CC=C(S2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{(1E)-2-cyano-3-[(2-methoxy-5-nitrophenyl)amino]-3-oxoprop-1-en-1-yl}-2-methoxyphenyl 3-fluorobenzoate](/img/structure/B14925882.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-6-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14925894.png)
![ethyl 2-[{[3-(difluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetyl}(propyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B14925895.png)
![2-{[4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B14925897.png)
![N-[4-(2,2,3,3-tetrafluoropropoxy)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B14925903.png)
![7-{[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetyl]amino}-3-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B14925914.png)
![N,1,3,5-tetramethyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-4-sulfonamide](/img/structure/B14925919.png)
![N-{(E)-[4-(difluoromethoxy)-3-ethoxyphenyl]methylidene}-3-(difluoromethyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-4-amine](/img/structure/B14925921.png)

![N'-[(E)-(2,5-dimethoxyphenyl)methylidene]naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B14925925.png)
![N'-[4-(4-chlorophenyl)-6-(difluoromethyl)pyrimidin-2-yl]-N,N-diethylethane-1,2-diamine](/img/structure/B14925928.png)
![Ethyl 1-ethyl-2-oxo-4-phenyl-6-{[4-(pyridin-3-ylmethyl)piperazin-1-yl]methyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B14925943.png)


